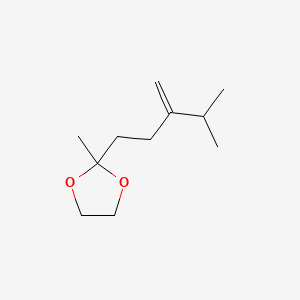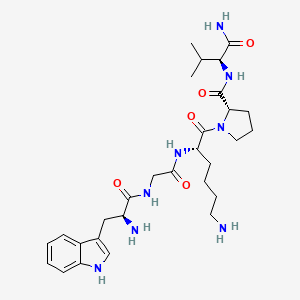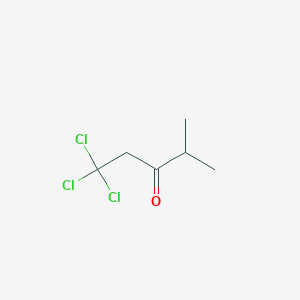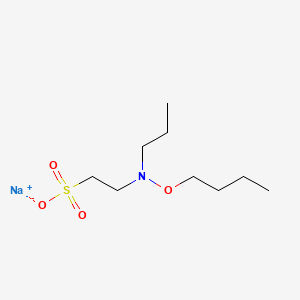
N-(3-Butoxypropyl)taurine, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Butoxypropyl)taurine, monosodium salt typically involves the reaction of taurine with 3-butoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-Butoxypropyl)taurine, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfinic acid group.
Substitution: The butoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include various sulfonic acid and sulfinic acid derivatives, as well as substituted taurine compounds .
Scientific Research Applications
N-(3-Butoxypropyl)taurine, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its role in cell volume regulation and modulation of intracellular calcium concentration.
Medicine: Investigated for its potential therapeutic effects in conditions such as epilepsy and diabetes.
Industry: Utilized in the formulation of cleaning agents and detergents due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-(3-Butoxypropyl)taurine, monosodium salt involves its interaction with cellular membranes and modulation of ion channels. It acts as an osmolyte, helping to regulate cell volume and maintain cellular homeostasis. The compound also influences intracellular calcium levels, which is crucial for various cellular functions .
Comparison with Similar Compounds
Similar Compounds
Taurine: A naturally occurring amino sulfonic acid with similar physiological roles.
N-Alkyltaurines: Compounds with alkyl groups attached to the taurine molecule, used as surfactants.
Sulfonic Acid Derivatives: Various derivatives with different alkyl or aryl groups attached to the sulfonic acid moiety.
Uniqueness
N-(3-Butoxypropyl)taurine, monosodium salt is unique due to its specific butoxypropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific surfactant properties and in research focused on cell volume regulation and calcium modulation .
Properties
CAS No. |
64036-84-6 |
|---|---|
Molecular Formula |
C9H20NNaO4S |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
sodium;2-[butoxy(propyl)amino]ethanesulfonate |
InChI |
InChI=1S/C9H21NO4S.Na/c1-3-5-8-14-10(6-4-2)7-9-15(11,12)13;/h3-9H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
InChI Key |
YBSWLGTUBBMIMZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCON(CCC)CCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



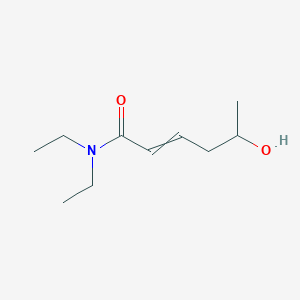
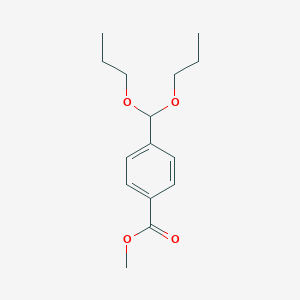
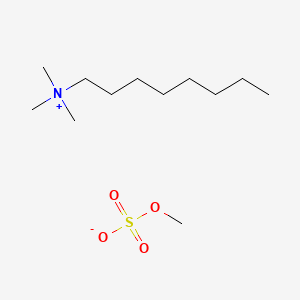
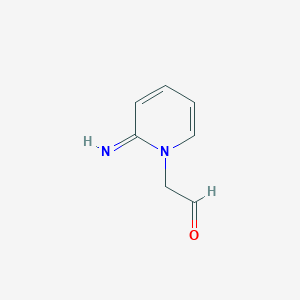
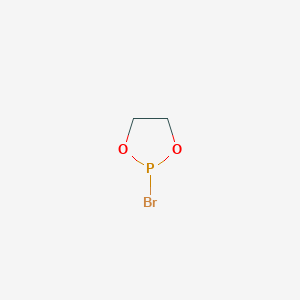
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)

